molecular formula C14H26N2 B3267759 N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 464922-77-8

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B3267759
CAS No.: 464922-77-8
M. Wt: 222.37 g/mol
InChI Key: WGUYSKWWJNQJSC-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features an 8-azabicyclo[3.2.1]octane (tropane) backbone substituted with a methyl group at the 8-position and a cyclohexylamine group at the 3-position. Its molecular formula is C₁₄H₂₆N₂ (exact mass: 222.21 g/mol).

For example:

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is synthesized using ammonium formate and Pd/C catalysis (78% yield).
  • Cyclohexyl substituents are introduced via nucleophilic substitution or coupling reactions with cyclohexyl halides.

Applications:
This compound is marketed as a pharmaceutical intermediate or building block for drug discovery, particularly in CNS-targeting agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11/h11-15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUYSKWWJNQJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385490
Record name N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464922-77-8
Record name N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine in a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclohexylamine or methyl iodide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with cyclohexyl or methyl groups.

Scientific Research Applications

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences:

Compound Name Substituents (8-position / 3-position) Molecular Weight (g/mol) Key Applications/Properties
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Methyl / Cyclohexylamine 222.37 Pharmaceutical intermediate
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Methyl / NH₂ 140.23 Precursor for neuroactive agents
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Benzyl / NH₂ 217.32 Anti-prion and neuroprotective research
N-Bis(4-fluorophenyl)methyl derivatives Fluorophenylmethyl / NH₂ ~340–360 SAR studies for CNS ligands
8-Methyl-N-(2-phenylethyl) derivatives Methyl / Phenylethylamine 244.38 Dopamine reuptake inhibitors

Key Observations :

Substituent Impact on Lipophilicity :

  • The cyclohexyl group in the target compound enhances lipophilicity compared to the unsubstituted NH₂ group (logP ~1.6 for similar tropanes).
  • Benzyl and fluorophenyl groups further increase lipophilicity, improving blood-brain barrier penetration for CNS-targeting agents.

Synthetic Complexity :

  • Cyclohexyl and bis(4-fluorophenyl)methyl derivatives require multi-step syntheses involving halogenation or coupling reactions.
  • 8-Methyl derivatives are simpler to prepare via reductive amination.

Pharmacological and Physicochemical Comparisons

Anti-Prion and Neuroprotective Activities :
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (43d) : Demonstrated anti-prion activity in acridine-based derivatives (EC₅₀ ~1–10 µM).
  • Bis(4-fluorophenyl)methyl derivatives : Enhanced binding affinity to prion proteins (SPR assays) and improved BBB permeability (PAMPA-BBB assay).
Cholinesterase Inhibition :
  • Tropane derivatives with aromatic substituents (e.g., benzyl) show moderate acetylcholinesterase inhibition (IC₅₀ ~10–50 µM), whereas the cyclohexyl variant lacks explicit data.

Market and Commercial Availability

  • Target Compound : Available from suppliers like HANGZHOU JHECHEM (CAS 464922-77-8) at ~$10–25 million annual revenue.
  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride : Priced regionally (Europe: €500–1,000/g; Asia: lower cost).

Biological Activity

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a bicyclic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H26N2C_{14}H_{26}N_{2}, with a molecular weight of approximately 222.37 g/mol. Its unique azabicyclo structure incorporates a nitrogen atom within the bicyclic framework, contributing to its distinctive properties and biological activities .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azabicyclo Core : Achieved through a Diels-Alder reaction followed by reduction and cyclization.
  • Cyclohexyl Group Introduction : Utilizes nucleophilic substitution reactions with cyclohexyl halides.
  • Methylation : Final methylation of the nitrogen atom using agents like methyl iodide under basic conditions.

Neurotransmitter Interaction

Research indicates that this compound interacts with neurotransmitter systems, particularly influencing dopamine and serotonin pathways. These interactions are crucial for mood regulation and cognitive functions, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Receptor Binding

The compound has been studied for its binding affinity to various receptors involved in neurotransmission:

  • Dopamine Receptors : Modulation of dopaminergic pathways may have implications for conditions such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Influencing serotonergic pathways could be beneficial in managing anxiety and depression .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the compound's efficacy:

Compound NameMolecular FormulaUnique Features
8-Methyl-8-azabicyclo[3.2.1]octan-3-oneC13H23NLacks cyclohexyl group; contains carbonyl
N-methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-aminesC14H27N2Contains methyl instead of cyclohexyl group
N-cyclopentyl-N-methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-aminesC13H25N2Cyclopentyl substitution instead of cyclohexyl

These variations illustrate how substituents affect chemical properties and biological activities, emphasizing the unique profile of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amines due to its specific cyclohexyl attachment .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Opioid Receptor Selectivity : Modifications in the structure have led to analogs with enhanced selectivity for opioid receptors, which may be useful in pain management therapies .
  • Antidepressant Effects : Preliminary studies suggest that compounds similar to this compound exhibit antidepressant-like effects in animal models, warranting further investigation into their mechanisms of action and therapeutic applications .

Q & A

Q. What are the primary synthetic routes for N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, and how are stereochemical outcomes controlled?

The compound’s bicyclic core is commonly synthesized via intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadiene derivatives, followed by cyclopropane ring opening to introduce the amine group . Enantioselective methods, such as chiral auxiliary-mediated cyclization, are employed to control stereochemistry, particularly for tropane alkaloid analogs . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like ketones or alcohols .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., distinguishing endo vs. exo isomers) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and validates hydrogen-bonding networks .
  • HPLC/GC-MS: Ensures purity (>95%) and identifies byproducts from incomplete cyclization .

Q. How does the rigidity of the bicyclo[3.2.1]octane framework influence biological activity?

The rigid scaffold enhances binding affinity to biological targets (e.g., neurotransmitter transporters) by reducing conformational entropy loss upon interaction. Comparative studies with flexible analogs show reduced potency, highlighting the importance of structural rigidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Substituent Modification: Introducing electron-withdrawing groups (e.g., sulfonyl in ) increases metabolic stability. For example, 8-(methylsulfonyl) derivatives show prolonged half-life in hepatic microsome assays .
  • Bioisosteric Replacement: Replacing the cyclohexyl group with aryl rings (e.g., 4-fluorophenyl in ) improves target selectivity for dopamine receptors .
  • Data-Driven Design: Pair experimental IC50_{50} values with molecular docking (AutoDock Vina) to prioritize analogs with optimal binding poses .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Physicochemical Profiling: Assess solubility (e.g., shake-flask method) and logP to identify bioavailability issues. Salt formation (e.g., dihydrochloride in ) can enhance aqueous solubility .
  • Metabolite Screening: LC-MS/MS identifies rapid metabolism of the methyl group on the azabicyclo core, explaining in vivo discrepancies .
  • Species-Specific Assays: Compare rodent vs. human liver microsome stability to refine translational models .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability and identify potential off-target binding (e.g., serotonin receptor cross-reactivity) .
  • ADMET Prediction: Tools like SwissADME estimate permeability (BBB score) and cytochrome P450 inhibition to flag liabilities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.